molecular formula C10H17ClN2O4S B562427 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride CAS No. 86225-64-1

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Cat. No.: B562427
CAS No.: 86225-64-1
M. Wt: 296.766
InChI Key: VICABCXTWWFCTN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a sulfonamide group and a hydrochloride salt.

Properties

IUPAC Name

5-(2-amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6,10,13H,11H2,1-2H3,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICABCXTWWFCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742275
Record name 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-64-1
Record name 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzene Ring Functionalization

The benzene ring’s 4'-methoxy and 3'-sulfonamido substituents are introduced sequentially. A plausible route begins with 4-methoxy-3-nitrobenzene sulfonyl chloride , which undergoes nucleophilic substitution with ammonia or a primary amine to form the sulfonamide. Subsequent reduction of the nitro group yields the aniline derivative, which is stabilized as the hydrochloride salt.

Key Reaction Conditions :

  • Sulfonylation typically occurs in anhydrous dichloromethane or THF at 0–5°C.

  • Nitro reduction employs catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by neutralization.

Propylamine Side-Chain Assembly

The hydroxypropylamine moiety is constructed via Mannich-type reactions or reductive amination . Patent CN101328129A details a method for synthesizing 3-methoxypropanamine using a Cu-Co/Al₂O₃-diatomite catalyst, which could be adapted for this step. In this process:

  • 3-Methoxypropanol is aminated under H₂/NH₃ at 50–360°C and 0.1–5.0 MPa.

  • The catalyst (Cu: 0.1–50%, Co: 0.5–60%) enables >90% conversion with minimal byproducts like bis-(3-methoxypropyl)amine.

Coupling and Final Modification

Coupling the sulfonamidophenyl intermediate with the propylamine side chain requires acid-catalyzed condensation or Grignard addition . For example, WO2012017441A1 describes a resolution step using L-proline methyl ester to isolate the S-enantiomer of a structurally similar hydroxy-methoxy-diphenylpropionic acid. Analogous chiral resolution may apply here if stereoselectivity is required.

Catalytic Systems and Reaction Optimization

Catalyst Selection

The Cu-Co/Al₂O₃-diatomite system (Patent CN101328129A) offers high efficiency for amine synthesis:

Catalyst ComponentConcentration (wt%)Role
Cu0.1–50.0Facilitates C-N bond formation
Co0.5–60.0Enhances reducibility and stability
Ru0.001–0.1Suppresses coke formation

Optimal Conditions :

  • Temperature: 200–300°C

  • Pressure: 2.0–4.0 MPa

  • NH₃/Alcohol ratio: 4.0–10.0 mol/mol

Solvent and Byproduct Management

  • Dioxane , a Class 1 ICH solvent, is avoided in favor of methyl tert-butyl ether (MTBE) or toluene for safer hydrolysis and extraction.

  • Byproducts like diamines are minimized via recycle streams or fractional distillation.

Purification and Characterization

Crystallization and Salt Formation

The final hydrochloride salt is precipitated by acidifying the free base with HCl in MTBE/heptane, yielding >55% crystalline product.

Typical Workflow :

  • Acidify to pH 2–3 with concentrated HCl.

  • Cool to 5–10°C for 2 hours.

  • Filter and dry at 60–65°C.

Analytical Validation

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • NMR : δ 1.5–2.0 ppm (propylamine CH₂), δ 3.8 ppm (methoxy OCH₃), δ 7.3–7.8 ppm (aromatic protons) .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
The sulfonamide moiety in this compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that derivatives of sulfonamides can exhibit potent antibacterial effects against various pathogens, making this compound a candidate for further exploration in antibiotic development .

2. Anti-inflammatory Properties
Studies indicate that compounds similar to 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine may exhibit anti-inflammatory effects. The presence of hydroxyl and methoxy groups can enhance the compound's ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro studies have demonstrated that related compounds can effectively inhibit LOX activity, suggesting a similar potential for 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine .

2. Antioxidant Activity
Research has highlighted the antioxidant properties of related compounds, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Pharmacological Studies

1. Drug Delivery Systems
Recent advancements in drug delivery systems have incorporated compounds like 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine into formulations designed to enhance bioavailability and therapeutic efficacy. For example, starch-based nanogels have been studied for their ability to deliver bioactive compounds effectively .

2. Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a related sulfonamide derivative significantly reduced inflammation in animal models of arthritis .
  • Another investigation highlighted the antibacterial effectiveness of sulfonamide derivatives against resistant strains of bacteria, emphasizing the need for novel antibiotics .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts on alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also stimulates the release of norepinephrine, which further enhances its effects on the cardiovascular system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha-adrenergic receptors and stimulate norepinephrine release sets it apart from other similar compounds.

Biological Activity

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, hydrochloride (CAS Number: 86225-64-1) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C10H17ClN2O4SC_{10}H_{17}ClN_2O_4S, with a molecular weight of approximately 296.77 g/mol. The compound features a sulfonamide group, a methoxy group, and a propylamine chain, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, compounds with similar structures have shown promise in modulating enzyme activities and influencing cell signaling pathways. The presence of the propylamine moiety enhances binding affinity to various receptors and enzymes, which may contribute to its therapeutic effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against melanoma cell lines. A study reported that derivatives exhibiting a propylene linker showed enhanced affinity for BRAF mutations commonly found in melanoma, suggesting that 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine might possess similar properties .

Table 1: Cytotoxicity Data Against Melanoma Cell Lines

CompoundCell LineIC50 (µM)
3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamineUACC-62TBD
Related Compound ALOX IMVI0.116
Related Compound BMDA-MB-4350.709

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have indicated that compounds with similar sulfonamide groups can disrupt microtubule dynamics and induce G2/M phase arrest in cancer cells .

Case Studies

  • Case Study on Melanoma Treatment : A study involving a series of sulfonamide derivatives indicated that compounds with the methoxy and sulfonamide groups exhibited significant growth inhibition in melanoma cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.
  • In Vivo Efficacy : In vivo studies using murine models demonstrated that related compounds could inhibit tumor growth without significant toxicity, indicating a favorable therapeutic index for further development .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine may be explored for:

  • Anticancer therapies , particularly for melanoma and possibly other cancers.
  • Neurological applications , given the role of similar compounds in modulating neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride?

  • Methodology : Begin with nucleophilic substitution of the sulfonamide group, followed by hydroxylation and propylamine coupling. Purification via recrystallization or column chromatography is critical. Validate each step using HPLC (≥98% purity threshold) and NMR for structural confirmation . Computational reaction path screening (e.g., quantum chemical calculations) can optimize yield and reduce trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of:

  • HPLC : Assess purity with C18 columns and UV detection (λ = 254 nm) .
  • NMR : Confirm proton environments (e.g., methoxy, sulfonamide, and propylamine groups) using ¹H/¹³C NMR in DMSO-d6 .
  • Mass Spectrometry : ESI-MS to verify molecular weight (±2 Da tolerance) .

Q. What solvent systems are suitable for solubility testing?

  • Methodology : Test sequential solubility in polar (water, methanol), semi-polar (DMSO, acetone), and non-polar solvents (dichloromethane). Use Hansen solubility parameters (HSPs) to predict compatibility. Note hygroscopicity risks in polar solvents and recommend anhydrous storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic (PK) studies of this compound?

  • Methodology :

Replicate experiments under controlled conditions (pH, temperature).

Cross-validate using orthogonal assays (e.g., LC-MS/MS for plasma stability vs. fluorometric assays).

Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Consult computational PK models (e.g., PBPK) to reconcile in vitro/in vivo discrepancies .

Q. What strategies optimize the synthesis yield while minimizing byproducts?

  • Methodology :

  • Reactor Design : Use flow chemistry for precise temperature/pH control, reducing side reactions .
  • Catalyst Screening : Test palladium or enzyme-based catalysts for sulfonamide coupling efficiency.
  • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What protocols mitigate hygroscopicity during formulation?

  • Methodology :

  • Lyophilization : Prepare lyophilized powders under reduced pressure (0.1 mBar) with cryoprotectants (trehalose).
  • Karl Fischer Titration : Monitor residual moisture (<1% w/w) .
  • Packaging : Use desiccant-containing vials with argon backfilling .

Q. How to assess the compound’s neurotoxicity profile in preclinical models?

  • Methodology :

In vitro : SH-SY5Y cell viability assays (MTT/WST-1) with IC50 determination.

In vivo : Rodent models (e.g., Morris water maze) to evaluate cognitive effects.

Safety Pharmacology : Screen for off-target CNS activity using CEREP panels .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference analytical results with independent labs and publish raw datasets for peer validation .
  • Experimental Design : Prioritize DoE (Design of Experiments) for multifactorial optimization (e.g., reaction time, solvent ratio) .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ensure IACUC approval for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.